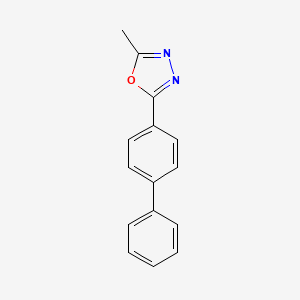
4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and activation of AMPK has been shown to have therapeutic potential in various diseases, including diabetes, cancer, and cardiovascular diseases. A-769662 has been widely used as a tool compound to study the biological functions of AMPK and to develop AMPK-targeted therapeutics.
作用机制
4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide activates AMPK by binding to the γ-subunit of the AMPK complex and inducing conformational changes that increase the sensitivity of AMPK to phosphorylation by upstream kinases, such as LKB1 and CaMKKβ. 4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle and to decrease hepatic glucose production and lipogenesis in the liver. 4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide has also been shown to inhibit mTORC1 signaling and to induce autophagy in cancer cells.
Biochemical and physiological effects:
4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects, depending on the cell type and tissue studied. In skeletal muscle, 4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide increases glucose uptake and fatty acid oxidation, leading to improved insulin sensitivity and energy metabolism. In the liver, 4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide decreases hepatic glucose production and lipogenesis, leading to improved glucose and lipid metabolism. In cancer cells, 4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide inhibits mTORC1 signaling and induces autophagy, leading to decreased cell proliferation and increased cell death.
实验室实验的优点和局限性
4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide has several advantages as a tool compound for studying AMPK biology. It is a potent and selective activator of AMPK, with minimal off-target effects. It is also cell-permeable and can be administered to cells and animals in vivo. However, 4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide has some limitations as a tool compound. It has a relatively short half-life in vivo, which may limit its therapeutic potential. It also has some structural similarities to other pyrazole derivatives, which may limit its specificity in certain assays.
未来方向
There are several future directions for research on 4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide and AMPK. One direction is to develop more potent and selective activators of AMPK that have longer half-lives and better pharmacokinetic properties. Another direction is to investigate the downstream signaling pathways of AMPK and to identify novel AMPK substrates and effectors. A third direction is to explore the therapeutic potential of AMPK activation in various diseases, including diabetes, cancer, and cardiovascular diseases. Overall, 4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide has been a valuable tool compound for studying AMPK biology and has the potential to lead to the development of novel therapeutics for various diseases.
合成方法
4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide can be synthesized using a multistep synthetic route. The synthesis typically involves the condensation of 3,5-dimethylpyrazole-4-carboxylic acid with ethyl isonipecotate to form the corresponding ethyl ester. The ester is then converted to the amide using ammonia or an amine. The amino group is then protected with a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is activated with a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the desired amide bond. The Boc group is then removed to yield 4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide.
科学研究应用
4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide has been extensively used as a tool compound to study the biological functions of AMPK. It has been shown to activate AMPK in various cell types and tissues, including skeletal muscle, liver, and adipose tissue. 4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide has also been used to investigate the downstream signaling pathways of AMPK and to identify novel AMPK substrates. In addition, 4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide has been used to develop AMPK-targeted therapeutics for the treatment of metabolic diseases, such as diabetes and obesity, and cancer.
属性
IUPAC Name |
4-amino-N,1,5-trimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-4-5(8)6(7(12)9-2)10-11(4)3/h8H2,1-3H3,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGBVDVRYCODGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)NC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-3-[[3-(1-methyl-2-oxo-3H-imidazo[4,5-b]pyridin-6-yl)benzoyl]amino]benzamide](/img/structure/B7451097.png)
![1-[3-(Furan-2-ylmethoxy)propyl]-3-[5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]urea](/img/structure/B7451101.png)

![2-[[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]methylsulfonyl]propan-1-ol](/img/structure/B7451116.png)



![rac-tert-butyl N-{[(2R,4S)-4-tert-butylpiperidin-2-yl]methyl}carbamate hydrochloride](/img/structure/B7451171.png)


![tert-butyl 3-hydroxy-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B7451196.png)


